
2-Methoxyphenyl(triphenylphosphine)gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl(triphenylphosphine)gold(I) is an organogold compound that features a gold(I) center coordinated to a triphenylphosphine ligand and a 2-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenyl(triphenylphosphine)gold(I) typically involves the reaction of chloro(triphenylphosphine)gold(I) with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction proceeds via a transmetalation step followed by reductive elimination to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Methoxyphenyl(triphenylphosphine)gold(I) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyphenyl(triphenylphosphine)gold(I) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) species.
Substitution: The triphenylphosphine ligand can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions:
Oxidation: Reagents such as halogens (e.g., chlorine) or peroxides can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and appropriate solvents.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold(I) complexes with different ligands.
Applications De Recherche Scientifique
2-Methoxyphenyl(triphenylphosphine)gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cyclization reactions and cross-coupling reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the preparation of gold-based nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenyl(triphenylphosphine)gold(I) involves its interaction with various molecular targets. The gold(I) center can coordinate to sulfur-containing biomolecules, such as cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Chloro(triphenylphosphine)gold(I): Similar structure but with a chloride ligand instead of the 2-methoxyphenyl group.
Triphenylphosphinegold(I) chloride: Another related compound with a chloride ligand.
Bis(triphenylphosphine)gold(I) chloride: Contains two triphenylphosphine ligands.
Uniqueness: 2-Methoxyphenyl(triphenylphosphine)gold(I) is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H22AuOP |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
gold(1+);methoxybenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7O.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
Clé InChI |
ZBTNYTOVYZTDDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


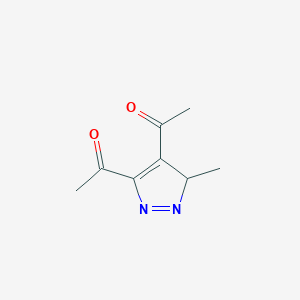
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
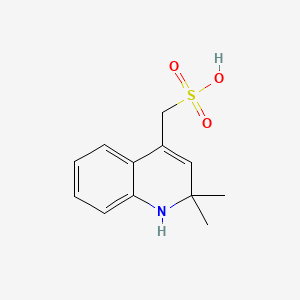
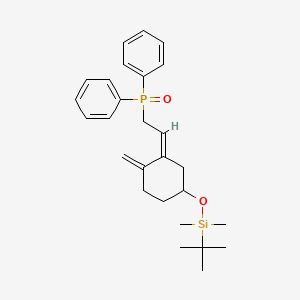
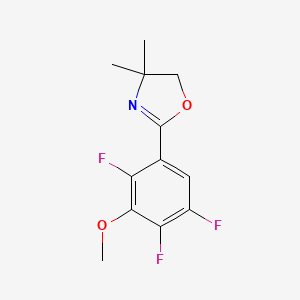
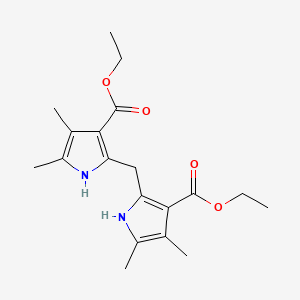


![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
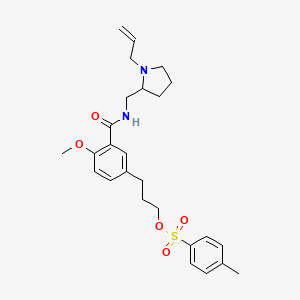
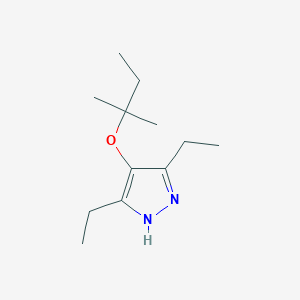
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

